ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE
Description
Overview of N-Arylcarbamoyl Formate (B1220265) Chemistry and its Academic Significance
N-Arylcarbamoyl formates represent a class of organic compounds characterized by an aromatic group attached to a carbamoyl (B1232498) formate core structure. This structure, more systematically named as an N-aryl oxamate (B1226882), combines the features of an amide, an ester, and a vicinal dicarbonyl system. The general structure consists of an aryl group bonded to a nitrogen atom, which is part of a carbamoyl (-NH-C(=O)-) group, which in turn is attached to a formate ester (-C(=O)OR).
The chemistry of these molecules is dictated by the interplay of these functional groups. The amide linkage exhibits resonance stabilization, lending planarity and stability to the N-C bond. nih.gov The adjacent ester group and the second carbonyl group create an electron-deficient center, making the carbonyl carbons susceptible to nucleophilic attack. This reactivity is central to their utility in organic synthesis.
The academic significance of this class of compounds lies in their potential as versatile building blocks and intermediates. Carbamates, in general, are crucial motifs in medicinal chemistry and are widely used as protecting groups for amines in peptide synthesis. nih.gov The presence of the N-aryl group allows for the modulation of electronic properties and provides a scaffold for further functionalization. The dual carbonyl system is a precursor for various heterocyclic compounds and can participate in a range of condensation and cyclization reactions, making N-arylcarbamoyl formates valuable intermediates in the synthesis of more complex molecular architectures.
Structural Features of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE and Related Compounds
This compound is a molecule that integrates three distinct chemical regions: a 4-acetamidophenyl headgroup, a central carbamoyl (or oxamido) linker, and a terminal ethyl formate (or ethyl ester) group.
The 4-acetamidophenyl portion is structurally identical to the common analgesic, paracetamol (acetaminophen). This group consists of a benzene (B151609) ring substituted with a hydroxyl group (in paracetamol) or, in this case, the carbamoyl formate moiety, and an acetamido group (-NHCOCH₃) at the para position. The carbamoyl linker (-NH-C(=O)-C(=O)-) connects the aromatic ring to the ethyl formate group. The presence of two adjacent carbonyl groups is a key feature, defining it as an oxamide (B166460) derivative. The terminal ethyl formate group (-O-CH₂CH₃) provides solubility in organic solvents and can be hydrolyzed or transesterified to modify the molecule.
Table 1: Key Structural Features of this compound
| Structural Component | Functional Groups | Key Properties |
| 4-Acetamidophenyl Group | Aromatic Ring, Amide | Provides a rigid scaffold; influences electronic properties through the acetamido substituent. |
| Carbamoyl Linker | Amide, Ketone | A planar and stable N-C bond due to resonance; two electrophilic carbonyl centers. |
| Ethyl Formate Terminus | Ester | Influences solubility; provides a site for hydrolytic or transesterification reactions. |
Related compounds include other N-substituted oxamates and various carbamate (B1207046) derivatives. The structural similarity to paracetamol suggests potential avenues for research into its biochemical properties, while its relation to N-aryl carbamates connects it to a broad class of compounds used in materials science and as chemical intermediates. taylorandfrancis.com
Historical Development and Current Research Trends in Carbamate and Formate Synthesis
The synthesis of a molecule like this compound relies on established and emerging methods for creating its core carbamate and formate structures.
Historical Development of Carbamate Synthesis
The history of carbamates is linked to the study of natural products. In the 19th century, the isolation of the alkaloid physostigmine (B191203) from the Calabar bean provided the first encounter with a biologically active carbamate. mhmedical.com This discovery spurred the development of synthetic carbamates. Early synthetic methodologies that remain fundamental include:
Hofmann and Curtius Rearrangements : These classic reactions transform amides and acyl azides, respectively, into isocyanate intermediates, which can be trapped by alcohols to form carbamates. nih.gov
Reaction of Isocyanates with Alcohols : A direct and widely used method for forming the carbamate linkage. nih.govnih.gov
Use of Chloroformates : The reaction of chloroformates with amines is another common route to carbamates. wikipedia.org
In the 20th century, these synthetic advancements led to the large-scale production of carbamates for various applications, including pesticides like carbaryl (B1668338) and the creation of polyurethane polymers. mhmedical.comwikipedia.org
Table 2: Milestones in Carbamate Chemistry
| Period | Development | Significance |
| 19th Century | Isolation of physostigmine from Calabar beans. mhmedical.com | First identification of a naturally occurring, biologically active carbamate. |
| Late 19th/Early 20th Century | Development of Hofmann and Curtius rearrangements. nih.gov | Established foundational synthetic routes to isocyanates and thus carbamates. |
| Mid-20th Century | Commercialization of carbamate pesticides (e.g., carbaryl). mhmedical.com | Demonstrated the large-scale industrial application of carbamate compounds. |
| Mid-20th Century | Development of polyurethanes. wikipedia.org | Established carbamates as a key linking group in polymer chemistry. |
Current Research Trends in Formate Synthesis
While traditional industrial synthesis of simple formates often involves the carbonylation of alcohols, modern research is heavily focused on sustainable and environmentally benign routes. nih.gov A dominant trend is the utilization of carbon dioxide (CO₂) as a C1 feedstock. nih.gov This approach addresses the need for CO₂ sequestration while producing a valuable chemical. nih.gov
Current research avenues include:
Electrochemical and Photochemical CO₂ Reduction : Using electricity or light to drive the conversion of CO₂ into formate. nih.goveurekalert.org Recent work has focused on developing efficient and durable catalysts, such as fluorine-doped tin oxide, to improve production rates. eurekalert.org
Biocatalysis : Employing enzymes, such as formate dehydrogenases from microorganisms, to catalyze the reduction of CO₂ to formate. nih.gov This method operates under mild conditions and offers high selectivity. nih.gov
Catalytic Hydrogenation of CO₂ : Developing low-cost, non-precious metal catalysts, like molybdenum disulfide, for the efficient hydrogenation of CO₂ to formate. technologynetworks.com
Formates in Radical Chemistry : Recent studies have explored the use of formate salts as reductants and carbonyl sources in radical reactions initiated by light, opening new pathways in organic synthesis. researchgate.net
These modern approaches position formate not only as a commodity chemical but also as a key player in green chemistry, C1 carbon fixation, and as a potential medium for hydrogen storage. nih.goveurekalert.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-acetamidoanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-9(5-7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVPXQZSJRMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367475 | |
| Record name | Acetic acid, [[4-(acetylamino)phenyl]amino]oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69066-56-4 | |
| Record name | Acetic acid, [[4-(acetylamino)phenyl]amino]oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Acetamidophenyl Carbamoyl Formate and Analogues
Direct Synthesis Approaches to Carbamoyl (B1232498) Formates
Direct synthesis methods aim to construct the target carbamoyl formate (B1220265) structure in a single or concerted reaction sequence, often by combining the core components—the aromatic amine, a carbonyl source, and the ethyl formate precursor—under specific catalytic conditions.
Phosgene (B1210022) and Phosgene-Equivalent Reactions in N-Carbamoyl Formate Synthesis
The use of phosgene (COCl₂) and its safer, solid equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) is a well-established method for the synthesis of carbamoyl chlorides, which are versatile intermediates. nih.govresearchgate.net The reaction of an amine, in this case, 4-aminoacetanilide, with phosgene or triphosgene generates the corresponding (4-acetamidophenyl)carbamoyl chloride. nih.gov This intermediate can then react with an appropriate oxygen nucleophile to yield the final N-carbamoyl formate.
Phosgene is highly reactive, and its reactions can often be carried out under milder conditions than those with its substitutes. merckmillipore.com However, due to its extreme toxicity, triphosgene is a more common laboratory reagent. nih.gov The reaction typically involves treating the amine with triphosgene in the presence of a base, such as pyridine (B92270) or 2,6-lutidine, to scavenge the HCl byproduct. nih.govnih.gov The resulting carbamoyl chloride can subsequently be treated with a source of the ethyl formate moiety to furnish the desired product.
Table 1: Comparison of Phosgene and Triphosgene for Carbamoyl Chloride Synthesis
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |
|---|---|---|
| Physical State | Toxic Gas | Crystalline Solid nih.gov |
| Reactivity | Very High merckmillipore.com | Lower than Phosgene merckmillipore.com |
| Handling | Requires specialized equipment | Easier and safer to handle nih.gov |
| Byproducts | HCl | HCl, Phosgene (in situ) |
Carbonylation Strategies Utilizing Carbon Monoxide and Carbon Dioxide
Carbonylation reactions offer a more direct route by employing carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 building block. uc.ptresearchgate.net These methods are often catalyzed by transition metals and are considered greener alternatives to phosgene-based syntheses. researchgate.net
In a typical CO-based approach, the aromatic amine (4-aminoacetanilide) undergoes oxidative carbonylation in the presence of an alcohol (ethanol) and a catalyst, such as a palladium or copper complex. researchgate.net This process directly incorporates the carbonyl group and the ethyl ester functionality. Various catalytic systems have been developed to promote this transformation under increasingly mild conditions. researchgate.net Phenyl formate has also been investigated as a CO surrogate, releasing carbon monoxide under reaction conditions and avoiding the need for handling the pressurized gas directly. unimi.it
The use of CO₂, an abundant and non-toxic C1 source, is a highly attractive strategy. nih.govnih.gov The direct synthesis of carbamates from amines and CO₂ can be achieved, followed by reaction with an alkylating agent to introduce the ethyl group. nih.govscholaris.ca The reaction of an amine with CO₂ in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) forms a carbamic acid intermediate, which can be trapped to form the desired product. scholaris.caorganic-chemistry.org
Reactions Involving Isocyanate Intermediates and Alcohols
One of the most fundamental and widely used methods for forming carbamates (urethane bonds) is the reaction between an isocyanate and an alcohol. kuleuven.beresearchgate.net This approach involves the in situ or pre-synthesis of 4-acetamidophenyl isocyanate, which then reacts with a suitable alcohol to form the carbamoyl formate.
The isocyanate intermediate can be generated from the parent amine (4-aminoacetanilide) through various methods, including reaction with phosgene or its equivalents, or via non-phosgene routes like the Curtius, Hofmann, or Lossen rearrangements. organic-chemistry.orgnih.gov More modern, milder methods involve the dehydration of carbamic acid intermediates formed from the amine and CO₂. scholaris.caorganic-chemistry.org Once formed, the highly electrophilic isocyanate readily reacts with the hydroxyl group of an alcohol. researchgate.net The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate. poliuretanos.net For the synthesis of the target compound, reaction with a molecule like ethyl glycolate would introduce the required ethyl formate moiety.
Table 2: Catalysts for Isocyanate-Alcohol Reactions
| Catalyst Type | Examples | Role |
|---|---|---|
| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine (B128534) | Base catalysis; activates the alcohol via hydrogen bonding. researchgate.netresearchgate.net |
| Organometallics | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis; coordinates to both isocyanate and alcohol. poliuretanos.net |
Multistep Synthetic Routes and Derivatization
Multistep syntheses involve the sequential preparation of key intermediates, which are then combined to form the final product. This approach allows for greater control and purification at each stage of the synthesis.
Preparation of the Carbamoyl Moiety
The central component of the target molecule is the (4-acetamidophenyl)carbamoyl group. This moiety is typically prepared as a reactive intermediate, such as a carbamoyl chloride or an isocyanate, derived from 4-aminoacetanilide (the acetylated form of p-aminophenol).
The synthesis of the carbamoyl chloride can be achieved by reacting 4-aminoacetanilide with phosgene or triphosgene, often in an inert solvent like dichloromethane (B109758), with a base to neutralize the generated HCl. nih.govresearchgate.net Alternatively, the corresponding isocyanate can be synthesized. While industrial production often relies on phosgenation, laboratory-scale syntheses may utilize phosgene-free methods. mdpi.com For instance, treating an amine with oxalyl chloride can generate an isocyanate intermediate. organic-chemistry.org Another approach involves the thermal decomposition of a precursor carbamate (B1207046). mdpi.comresearchgate.net
Introduction of the Ethyl Formate Moiety
Once the activated carbamoyl moiety, such as (4-acetamidophenyl)carbamoyl chloride or 4-acetamidophenyl isocyanate, has been prepared, the final step is the introduction of the ethyl formate group.
If starting from the carbamoyl chloride, the reaction would involve a nucleophilic substitution with an appropriate ethyl ester, such as the sodium salt of ethyl glycolate. The reaction of the isocyanate intermediate with an alcohol is a more common and direct method. kuleuven.be In this case, reacting 4-acetamidophenyl isocyanate with a hydroxyl-containing ethyl ester, for example, ethyl 2-hydroxyacetate, would yield the desired ethyl [(4-acetamidophenyl)carbamoyl]formate structure. The synthesis of ethyl formate itself is typically achieved through the esterification of formic acid with ethanol (B145695), often catalyzed by a strong acid. google.comchemicalbook.com
Strategies for Incorporating the 4-Acetamidophenyl Group
The introduction of the 4-acetamidophenyl group is a critical step in the synthesis of the target molecule and its analogues. This moiety can be incorporated through several synthetic routes, primarily by utilizing 4-aminoacetanilide or a derivative as a key building block.
One common strategy involves the acylation of 4-aminoacetanilide. This can be achieved by reacting 4-aminoacetanilide with a suitable acylating agent, such as ethyl oxalyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. This direct approach forms the desired N-aryl oxamate (B1226882) ester linkage. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and minimize side reactions.
Alternatively, the acetamido group can be introduced at a later stage of the synthesis. For instance, a para-nitrophenyl group can be carried through several synthetic steps and then reduced to an amino group, which is subsequently acetylated. This strategy is particularly useful if the acetamido group is not compatible with earlier reaction conditions.
The 4-acetamidophenyl group can also be introduced via the corresponding isocyanate, 4-acetamidophenyl isocyanate. This highly reactive intermediate can be prepared from 4-aminoacetanilide through phosgenation or by using phosgene-free methods. google.com The isocyanate then readily reacts with ethyl glycolate to form the target carbamoyl formate.
Table 1: Comparison of Strategies for Incorporating the 4-Acetamidophenyl Group
| Strategy | Starting Material | Key Reagent | Advantages | Disadvantages |
| Direct Acylation | 4-Aminoacetanilide | Ethyl oxalyl chloride | Atom economical, straightforward | Sensitivity of the amino group to other reagents |
| Late-Stage Acetylation | p-Nitroaniline derivative | Acetic anhydride/acetyl chloride | Protects the amino group during earlier steps | Requires additional reduction and acetylation steps |
| Isocyanate Intermediate | 4-Aminoacetanilide | Phosgene or phosgene equivalent | High reactivity of isocyanate, clean reaction | Toxicity of phosgene, moisture sensitivity of isocyanate |
Catalytic Systems in the Synthesis of N-Arylcarbamoyl Formates
The formation of the N-arylcarbamoyl formate linkage can be facilitated by various catalytic systems, which can be broadly categorized into transition metal-catalyzed methods and organocatalytic or base-catalyzed approaches.
Transition metal catalysis offers powerful tools for the synthesis of N-arylcarbamoyl formates. Palladium-catalyzed carbonylation reactions are particularly noteworthy. rsc.org These reactions typically involve the coupling of an aryl halide (e.g., 4-bromoacetanilide), carbon monoxide, and an alcohol (ethanol) in the presence of a palladium catalyst and a base. semanticscholar.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by the alcohol to generate the carbamoyl formate product. Recent advancements have focused on developing more active and stable catalyst systems to improve yields and broaden the substrate scope. nih.gov
Copper-catalyzed reactions have also emerged as a valuable alternative. rsc.org For instance, copper-catalyzed C-H carbamoyloxylation of aryl carboxamides with CO2 and amines provides a route to O-aryl carbamates. nih.gov While not a direct synthesis of N-arylcarbamoyl formates, this methodology highlights the potential of copper catalysis in C-N and C-O bond formation relevant to the target structure. Copper-catalyzed carbamoylation of terminal alkynes with formamides has also been reported, demonstrating the versatility of copper in mediating such transformations. acs.org
Table 2: Overview of Transition Metal-Catalyzed Methods
| Metal | Catalyst System | Substrates | Key Features |
| Palladium | Pd(OAc)2 / Ligand | Aryl halides, CO, Alcohols | Well-established, versatile, good functional group tolerance |
| Copper | CuI / Ligand | Aryl carboxamides, CO2, Amines | Inexpensive catalyst, mild reaction conditions |
In addition to metal-catalyzed methods, organocatalytic and base-catalyzed approaches provide greener and often more cost-effective alternatives for the synthesis of N-arylcarbamoyl formates.
Base-catalyzed methods often involve the direct reaction of an aryl isocyanate with an alcohol. The base, such as a tertiary amine or an alkali metal alkoxide, activates the alcohol, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the isocyanate group. This method is straightforward and generally high-yielding, provided the isocyanate precursor is readily available.
Organocatalysis, using small organic molecules to accelerate chemical reactions, has also been applied to carbamate synthesis. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of isocyanates with alcohols. The NHC activates the alcohol, similar to a base, but can offer different selectivity and reactivity profiles.
Rearrangement Reactions in Carbamate Formation
Rearrangement reactions are fundamental in organic synthesis for the generation of key functional groups, particularly isocyanates, which are direct precursors to carbamates. The Hofmann, Curtius, and Lossen rearrangements are classic examples that can be applied to the synthesis of intermediates for this compound.
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. thermofisher.comwikipedia.org In the context of synthesizing the target molecule, 4-acetamidobenzamide (B3061160) could be subjected to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to generate 4-acetamidophenyl isocyanate. chemistrysteps.comchemistrylearner.com This isocyanate can then be trapped in situ with ethanol to yield the corresponding ethyl carbamate, a close analogue of the target molecule. The key advantage of this method is the direct conversion of a readily available amide to the desired isocyanate. thermofisher.com
The Curtius and Lossen rearrangements provide alternative routes to isocyanates from carboxylic acid derivatives. masterorganicchemistry.com
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.govnih.govwikipedia.org For the synthesis of 4-acetamidophenyl isocyanate, 4-acetamidobenzoic acid would first be converted to its corresponding acyl azide, typically via the acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org Subsequent heating of the acyl azide leads to the rearrangement and formation of the isocyanate with the loss of nitrogen gas. wikipedia.org This method is known for its mild conditions and high yields. nih.gov
The Lossen rearrangement utilizes a hydroxamic acid or its derivative as a precursor to the isocyanate. wikipedia.org In this approach, 4-acetamidobenzohydroxamic acid would be activated (e.g., by acylation or sulfonation of the hydroxyl group) and then treated with a base to induce the rearrangement to 4-acetamidophenyl isocyanate. unacademy.comrsc.org A key benefit of the Lossen rearrangement is that it can sometimes be performed under milder conditions than the Curtius rearrangement. rsc.org
Table 3: Comparison of Rearrangement Reactions for Isocyanate Synthesis
| Rearrangement | Starting Material | Key Intermediate | Reagents | Byproducts |
| Hofmann | Primary Amide (4-acetamidobenzamide) | N-bromoamide, Isocyanate | Br2, NaOH | NaBr, H2O, CO2 |
| Curtius | Acyl Azide (from 4-acetamidobenzoic acid) | Acyl nitrene (proposed), Isocyanate | NaN3 (on acyl chloride) or DPPA | N2 |
| Lossen | Hydroxamic Acid (from 4-acetamidobenzoic acid) | O-acylated hydroxamic acid, Isocyanate | Activating agent, Base | Carboxylate, Water |
Green Chemistry Considerations in the Synthesis of this compound
Green chemistry principles are crucial in modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. The application of these principles to the synthesis of this compound is explored below.
The selection of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical synthesis.
Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. For the proposed synthesis, greener alternatives should be considered. Solvents like ethyl acetate (B1210297), which is less toxic and derived from bio-based resources, could be a suitable medium. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an excellent environmentally benign alternative as they are non-toxic, non-flammable, and can be easily removed and recycled. The use of ionic liquids or deep eutectic solvents could also be explored, as they are non-volatile and can often be recycled.
Catalysts: The proposed reaction may proceed without a catalyst, but to enhance the reaction rate and selectivity, a catalyst might be necessary. Green catalysts are typically characterized by high activity, selectivity, and ease of separation and reuse. For the reaction of a phenol with an isocyanate, organocatalysts such as tertiary amines or phosphines could be employed. These are often metal-free, avoiding issues of heavy metal contamination in the final product and waste streams. Heterogeneous catalysts, such as solid-supported bases, would also be a green choice as they can be easily recovered by filtration.
Table 1: Comparison of Traditional vs. Green Solvents for Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
| Traditional | Dichloromethane, Toluene | High solvency for a wide range of reactants | Toxic, volatile, often derived from petrochemicals |
| Green | Ethyl acetate, Water, scCO₂, Ionic Liquids | Lower toxicity, renewable sources, recyclability | May have lower solvency, can be energy-intensive (scCO₂) |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.
The theoretical atom economy for the proposed synthesis of this compound via the addition of 4-acetamidophenol to ethyl isocyanatoformate is 100%. This is because all the atoms of the reactants are incorporated into the final product, with no byproducts being formed in the ideal reaction.
Calculation of Atom Economy:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Molecular Weight of 4-Acetamidophenol (C₈H₉NO₂): 151.16 g/mol
Molecular Weight of Ethyl isocyanatoformate (C₄H₅NO₃): 115.09 g/mol
Molecular Weight of this compound (C₁₂H₁₄N₂O₅): 266.25 g/mol
Atom Economy (%) = (266.25 / (151.16 + 115.09)) x 100 = (266.25 / 266.25) x 100 = 100%
This high atom economy signifies an inherently efficient and low-waste synthetic route.
Waste Minimization:
While the theoretical atom economy is 100%, practical considerations can lead to waste generation. To minimize waste:
Reaction Yield: Optimizing reaction conditions (temperature, pressure, catalyst, reaction time) to achieve a high yield is crucial.
Purification: The purification of the final product should be designed to minimize solvent use and waste generation. Techniques like crystallization are preferred over chromatography, which often requires large volumes of solvents.
Reactant Stoichiometry: Using a stoichiometric or near-stoichiometric ratio of reactants minimizes the amount of unreacted starting materials that need to be removed and potentially discarded.
Table 2: Key Green Chemistry Metrics for the Proposed Synthesis
| Metric | Definition | Ideal Value for Proposed Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100 | As close to 100% as possible |
| E-Factor | (Total waste (kg) / Product (kg)) | As close to 0 as possible |
By focusing on sustainable solvents, efficient catalysts, and maximizing atom economy and yield, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more environmentally responsible manufacturing process.
Mechanistic Investigations of Carbamoyl Formate Reactions
Detailed Reaction Mechanisms for the Formation of the Carbamoyl (B1232498) Formate (B1220265) Linkage
The formation of the carbamoyl formate linkage in ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE, which possesses an N-aryl oxamate (B1226882) structure, primarily proceeds through nucleophilic acyl substitution. The most direct synthetic route involves the reaction between a derivative of 4-acetamidophenol, specifically 4-aminoacetanilide, and a derivative of ethyl oxalate, such as ethyl oxalyl chloride.
The reaction mechanism can be detailed as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group of 4-aminoacetanilide on the electrophilic carbonyl carbon of ethyl oxalyl chloride. The nitrogen atom's lone pair of electrons forms a new carbon-nitrogen bond.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom carries a negative charge, and the nitrogen atom bears a positive charge.
Collapse of the Intermediate and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the negatively charged oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base present in the reaction medium, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), removes a proton from the positively charged nitrogen atom. This step neutralizes the molecule and regenerates the catalyst, yielding the final product, this compound, along with a hydrochloride salt of the base.
Alternative, though less direct, methods for forming the core carbamate (B1207046) structure involve multi-component reactions or the use of different carbonylating agents. For instance, carbamates can be synthesized via a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov Another approach involves the oxidative carbonylation of anilines using methyl formate as a green carbonylating agent, which may proceed through a formanilide (B94145) intermediate. researchgate.netnih.gov While these methods are established for simpler carbamates, their adaptation for a complex structure like an N-aryl oxamate would require significant modification. The Curtius rearrangement, which transforms acyl azides into an isocyanate intermediate, is another classical route to carbamates when the isocyanate is trapped by an alcohol. nih.govwikipedia.org
Elucidation of Intermediates in Carbamoyl Formate Chemistry (e.g., Carbamoyl Chlorides, Isocyanates)
Several key reactive intermediates are central to the synthesis of carbamates and related structures. While the direct synthesis of the target compound proceeds via a tetrahedral intermediate, understanding other common intermediates like isocyanates and carbamoyl chlorides provides a broader context for carbamoyl formate chemistry.
Isocyanates (R-N=C=O): These are highly reactive intermediates pivotal in many carbamate syntheses. researchgate.net They are commonly generated through methods such as the Curtius rearrangement of acyl azides, the Hofmann rearrangement of amides, or the thermal decomposition of existing carbamates. nih.govmdpi.com Once formed, isocyanates readily react with alcohols in a nucleophilic addition reaction to yield the corresponding carbamate. wikipedia.orgnih.gov The synthesis of unsymmetrical ureas and carbamates can also proceed via isocyanate intermediates generated in situ from the dehydration of carbamic acids. acs.orgorganic-chemistry.org
Carbamoyl Chlorides (R₂NCOCl): These compounds serve as effective carbamoylating agents. They are typically synthesized by reacting a primary or secondary amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.org Alternatively, they can be formed by the addition of hydrogen chloride to an isocyanate. wikipedia.org Carbamoyl chlorides react with alcohols, often in the presence of a base to neutralize the HCl byproduct, to form carbamate esters through a nucleophilic acyl substitution mechanism. wikipedia.org Due to their reactivity and moisture sensitivity, they are often prepared and used in situ. organic-chemistry.orgorganic-chemistry.org
Carbamic Acids (R₂NCOOH): Formed from the reaction of amines with carbon dioxide (CO₂), carbamic acids are often transient intermediates. acs.org While generally unstable, they can be deprotonated to form more stable carbamate salts. nih.gov In synthetic pathways, these carbamic acid intermediates can be dehydrated to generate isocyanates or undergo reaction with electrophiles like alkyl halides to produce carbamates. acs.orgnih.gov
Carbamoylimidazolium Salts: These have been identified as convenient carbamoyl transfer reagents, showing enhanced reactivity compared to their carbamoylimidazole precursors. acs.org They can be used to form carbamoyl fluorides under mild conditions and are valuable in synthesizing various carbamate derivatives. nih.gov
| Intermediate | General Structure | Formation Method(s) | Role in Carbamate Synthesis |
|---|---|---|---|
| Isocyanate | R-N=C=O | Curtius/Hofmann rearrangement; Thermal decomposition of carbamates; Dehydration of carbamic acids. nih.govmdpi.comacs.org | Reacts with alcohols to form carbamates via nucleophilic addition. nih.gov |
| Carbamoyl Chloride | R₂N-C(O)-Cl | Reaction of amines with phosgene; Addition of HCl to isocyanates. wikipedia.org | Reacts with alcohols to form carbamates via nucleophilic acyl substitution. wikipedia.org |
| Carbamic Acid | R₂N-COOH | Reaction of amines with carbon dioxide. acs.org | Transient intermediate; can be dehydrated to an isocyanate or alkylated to a carbamate. acs.orgnih.gov |
| Tetrahedral Intermediate | [R-NH₂(⁺)-C(O⁻)(X)-OR'] | Nucleophilic attack of an amine on a carbonyl compound (e.g., acyl chloride, ester). | Unstable intermediate that collapses to form the final amide/carbamate product. |
Kinetic and Thermodynamic Studies of Key Transformation Steps
The kinetics and thermodynamics of carbamoyl formate synthesis are governed by the principles of nucleophilic acyl substitution and related reactions.
Kinetic Studies: The rate of formation of the carbamoyl formate linkage is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the carbonyl carbon, the nature of the leaving group, and the reaction conditions (solvent, temperature, catalyst). Computational studies on the aminolysis of esters, a related reaction, indicate that the mechanism can be either a stepwise process involving a tetrahedral intermediate or a concerted process, with the activation energies being similar in non-catalyzed reactions. researchgate.net However, in the presence of a second amine molecule acting as a general base catalyst, the stepwise mechanism via a tetrahedral intermediate has a significantly lower activation energy. researchgate.net
In enzymatic systems, such as those involving carbamoyl phosphate (B84403) synthetase, kinetic analyses have revealed a sequential mechanism where substrates bind in an ordered fashion. nih.govnih.gov For non-enzymatic reactions, the rate-limiting step is often the formation of the tetrahedral intermediate or its collapse. The use of a catalyst, such as a tertiary amine in the reaction with an acyl chloride, accelerates the reaction by facilitating the deprotonation step.
Thermodynamic Studies: The formation of the amide bond in the target compound is a thermodynamically favorable process, particularly when starting from a reactive acyl chloride derivative, as the formation of a stable chloride salt drives the reaction to completion. Thermodynamic properties, including the standard Gibbs energies of formation, have been calculated for species involved in carbamate chemistry, such as carbamate and carbamoyl phosphate. nih.gov These calculations allow for the determination of apparent equilibrium constants for various reactions as a function of pH and ionic strength. nih.gov
Stereochemical Aspects and Selectivity in Carbamate-Formate Synthesis
Stereochemistry: The this compound molecule is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not involve the creation of stereocenters. However, if the starting materials (either the amine or the formate precursor) contained stereocenters, the stereochemical outcome of the reaction would be important. Many modern carbamate synthesis methods are designed to be compatible with chiral substrates, proceeding with high fidelity and avoiding racemization. organic-chemistry.orgacs.org For instance, in the three-component coupling of amines, CO₂, and halides, chiral amines have been shown to form carbamates without loss of stereochemical integrity. organic-chemistry.org
Selectivity: Selectivity is a critical aspect of carbamoyl formate synthesis, particularly concerning chemoselectivity.
Chemoselectivity: When synthesizing carbamates from amines, a common side reaction is N-alkylation, where the amine is alkylated directly by the electrophile. nih.gov The choice of reaction conditions, including the base and solvent, is crucial for directing the reaction towards the desired carbamate product. For example, in CO₂-based syntheses, strong, non-nucleophilic bases can accelerate the formation of an ionic carbamate intermediate, favoring carbamate formation over N-alkylation. nih.gov The use of cesium carbonate as a base has also been shown to improve selectivity for the carbamate. psu.edu
Regioselectivity: If the amine substrate contains multiple nucleophilic sites (e.g., another amine, a hydroxyl group), regioselectivity becomes a concern. The primary amino group of 4-aminoacetanilide is significantly more nucleophilic than the amide nitrogen or the phenolic oxygen of the parent compound, paracetamol. This inherent difference in reactivity ensures that the reaction occurs selectively at the primary amine site.
| Factor | Influence on Selectivity | Example / Finding |
|---|---|---|
| Base | Crucial for chemoselectivity (Carbamate vs. N-Alkylation). | Strong, non-nucleophilic bases (e.g., DBU) and cesium carbonate favor carbamate formation. nih.govpsu.edu |
| Solvent | Can influence reaction pathways (Sₙ2 vs. carbamate formation). | Polar aprotic solvents like acetonitrile (B52724) may favor Sₙ2 substitution, leading to N-alkylation byproducts. nih.gov |
| Substrate Nucleophilicity | Determines the site of reaction (regioselectivity). | The primary amine of 4-aminoacetanilide is more nucleophilic than the amide nitrogen, ensuring selective reaction. |
| Reaction Conditions | Can be optimized to preserve stereochemistry. | Mild conditions in three-component couplings prevent racemization of chiral amine substrates. organic-chemistry.org |
Reactivity Profiles of the Ester and Amide Functionalities within the Compound
The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: an ethyl ester, a secondary aromatic amide (the acetamido group), and an oxalamide linkage.
Ester Functionality (-COOCH₂CH₃): The ethyl ester group is the most reactive site for nucleophilic attack within the molecule. The carbonyl carbon of the ester is electrophilic and susceptible to reaction with various nucleophiles. pearson.com
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible and yields the corresponding carboxylate salt and ethanol (B145695). Acid-catalyzed hydrolysis is an equilibrium process. The high volatility and susceptibility of simple formate esters like ethyl formate to hydrolytic degradation is well-documented. nih.govresearchgate.net
Aminolysis/Ammonolysis: The ester can react with amines or ammonia (B1221849) to form an amide, displacing the ethoxide leaving group. Computational studies have explored the mechanisms of ester aminolysis in detail. researchgate.net
Transesterification: In the presence of another alcohol and a catalyst, the ethyl group can be exchanged for a different alkyl group.
Amide Functionalities (-NHCO-): The compound contains two distinct amide groups. Amides are generally much less reactive towards nucleophilic attack than esters. acs.org This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This resonance stabilization contributes to the chemical stability of amides. acs.org
Acetamido Group (CH₃CONH-): This is a standard secondary amide. It is relatively stable and requires harsh conditions (e.g., strong acid or base at high temperatures) to undergo hydrolysis to acetic acid and the parent amine.
Oxalamide Group (-NH-C(O)-C(O)-): This linkage is also an amide. Its reactivity might be slightly modified by the presence of the adjacent carbonyl group of the ester. The electron-withdrawing nature of the adjacent carbonyl could potentially increase the electrophilicity of the amide carbonyl carbon, making it slightly more susceptible to hydrolysis than the acetamido group, though it would still be significantly more stable than the ethyl ester.
Despite a comprehensive search for scientific literature, detailed spectroscopic and structural analysis data for the chemical compound this compound is not available in the public domain. As a result, the specific research findings required to populate the advanced analytical sections of the requested article could not be located.
The performed searches aimed to retrieve information on:
High-Resolution Mass Spectrometry for fragmentation pathway analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including 2D NMR and NOESY, for detailed conformational and configurational analysis.
X-ray Crystallography for solid-state structural determination and the study of intermolecular interactions.
Vibrational Spectroscopy (FT-IR and Raman) for functional group analysis and the characterization of hydrogen bonding.
Unfortunately, no published studies containing this specific experimental data for this compound were identified. While general principles of these analytical techniques are well-established for a wide range of chemical compounds, their application and the resulting data are unique to the specific molecule under investigation. Without access to experimental results from analyses performed directly on this compound, a scientifically accurate and detailed article conforming to the provided outline cannot be generated.
Further research or de novo analysis of this compound would be required to produce the specific data necessary to fulfill the article's objectives.
Theoretical and Computational Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio)
There are no published studies that have employed quantum chemical methods like DFT or Ab Initio calculations to determine the electronic structure, optimized geometry, or predict the chemical reactivity of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE. Consequently, data on parameters such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and reactivity descriptors are not available.
Molecular Orbital Analysis and Charge Distribution within the Molecule
Specific analyses of the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and the charge distribution for this compound have not been reported. Such studies are crucial for understanding the molecule's reactivity and electronic properties.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis to identify stable conformers and map the potential energy landscape of this compound has not been documented. This type of analysis is essential for understanding the molecule's flexibility and the preferred three-dimensional structures it can adopt.
Computational Modeling of Reaction Mechanisms and Transition States
There is no available research on the computational modeling of reaction mechanisms involving this compound. This includes the identification of transition states, intermediates, and the calculation of activation energies for potential chemical transformations.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)
No studies have been published that analyze the intermolecular interactions governing the crystal packing and supramolecular assembly of this compound. Techniques like Hirshfeld surface analysis, which are instrumental in understanding these interactions, have not been applied to this specific compound in the available literature.
Solvation Effects on Molecular Structure and Reactivity
The influence of different solvents on the molecular structure, stability, and reactivity of this compound has not been investigated through computational models. Solvation studies are important for predicting the behavior of a molecule in different chemical environments.
Role of Ethyl 4 Acetamidophenyl Carbamoyl Formate As a Synthetic Intermediate and Precursor
Utilization in the Synthesis of Complex Organic Molecules
While synthetic intermediates are crucial in the construction of complex organic molecules, specific documented examples detailing the use of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE for this purpose are not readily found in the surveyed literature.
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry. However, searches for the direct application of this compound as a building block for the synthesis of such compounds did not yield any specific reaction schemes or methodologies. The inherent structure of the molecule, possessing reactive carbamoyl (B1232498) and formate (B1220265) moieties, suggests potential for such transformations, but documented evidence remains elusive.
Precursor for Modified Amino Acid Derivatives
The synthesis of modified amino acid derivatives is a key area of research. Despite the structural resemblance of the title compound to potential precursors, no literature could be found that describes its use in the synthesis of modified amino acid derivatives.
Strategies for Derivatization and Functional Group Interconversion
Information regarding specific strategies for the derivatization and functional group interconversion of this compound is not detailed in the available scientific literature. General organic chemistry principles would suggest that the ester and amide functionalities are amenable to various transformations, but specific examples have not been documented.
Development of Analogues through Structural Modifications of the Carbamoyl and Formate Moieties
The development of analogues through structural modifications is a common strategy in medicinal chemistry and materials science. However, there is no specific information available in the searched literature concerning the modification of the carbamoyl and formate moieties of this compound to generate analogues.
Applications in Polymer Chemistry as a Monomer or Linker
The potential use of this compound in polymer chemistry, either as a monomer for polymerization reactions or as a linker to connect polymer chains, has not been reported in the surveyed scientific literature.
Data Tables
Table 1: Reported Heterocyclic Scaffolds Synthesized from this compound
| Heterocyclic System | Reaction Conditions | Yield (%) | Reference |
|---|
Table 2: Examples of Modified Amino Acid Derivatives Prepared from this compound
| Amino Acid Derivative | Synthetic Strategy | Key Reagents | Reference |
|---|
Table 3: Polymer Applications of this compound
| Polymer Type | Role of Compound | Resulting Polymer Properties | Reference |
|---|
Advanced Analytical Method Development for Carbamoyl Formate Derivatives
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its potential impurities. For ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, each with its own set of advantages and considerations.
HPLC, particularly in the reverse-phase mode, is a powerful technique for the analysis of moderately polar and non-volatile compounds like this compound. A stability-indicating HPLC method is designed to separate the active ingredient from its degradation products and process-related impurities, thus providing a clear picture of the sample's purity and stability. japsonline.comscience.gov
Method Development Strategy: A typical method development process would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. The mobile phase would likely consist of an aqueous component (such as a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often preferred over isocratic elution to achieve optimal separation of impurities with a wide range of polarities in a reasonable timeframe. nih.gov
Detection: Photodiode Array (PDA) or Diode Array Detection (DAD) is highly advantageous as it provides spectral information, which can help in the identification of unknown impurities and in assessing peak purity. A primary detection wavelength would be selected based on the UV absorbance maximum of the 4-acetamidophenyl chromophore.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
This table is interactive. You can sort and filter the data.
While this compound itself may have limited volatility for direct GC analysis, derivatization can be employed to make it amenable to this technique. researchgate.net Derivatization of the amide functionality can reduce its polarity and increase its volatility. nih.gov For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. nih.gov
GC-MS for Impurity Identification: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful tool for the separation and structural elucidation of volatile and semi-volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to identify unknown compounds by comparing them to spectral libraries or through manual interpretation.
Nitrogen-Phosphorus Detection (NPD): For quantitative trace analysis of nitrogen-containing impurities, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity, which can be beneficial for impurity profiling where impurity levels are very low.
Hypothetical GC Method Parameters (after derivatization):
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Derivatization | Silylation with BSTFA in pyridine (B92270) at 70 °C for 30 min |
This table is interactive. You can sort and filter the data.
Quantitative Analysis in Complex Reaction Mixtures and Chemical Matrices
Accurate quantification of this compound in reaction mixtures or other chemical matrices is crucial for process control and yield calculations. The validated HPLC method described in section 7.1.1 would be the primary choice for this purpose.
Validation of the Quantitative Method: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of placebo samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example Linearity Data for HPLC Method:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 451023 |
| 100 | 902541 |
| 200 | 1803654 |
| 400 | 3610258 |
| 600 | 5415896 |
| Correlation Coefficient (r²) | 0.9998 |
This table is interactive. You can sort and filter the data.
Methodologies for Characterizing Degradation Pathways and Stability in Chemical Processes
Understanding the degradation pathways of this compound is essential for establishing appropriate storage conditions and shelf-life. Stability-indicating methods are developed through forced degradation (stress testing) studies. nih.gov
Forced Degradation Studies: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability conditions to induce degradation. Typical stress conditions include:
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
Thermal Degradation: e.g., Dry heat at 105 °C
Photodegradation: e.g., Exposure to UV and visible light as per ICH guidelines
The stressed samples are then analyzed by the developed stability-indicating HPLC method. The goals are to demonstrate that the method can separate the intact compound from its degradation products and to gain insight into the degradation pathways. For structurally similar N-phenyl carbamates, hydrolysis is a common degradation pathway. nih.gov Base-catalyzed degradation of related carbamates can also occur. rsc.orgresearchgate.net
Peak Purity Analysis: The PDA detector is used to assess the peak purity of the main compound in the stressed samples. If the peak is spectrally pure, it indicates that no degradation product is co-eluting.
Identification of Degradation Products: Fractions corresponding to major degradation products can be collected from the HPLC for structural elucidation by techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary of Forced Degradation Results (Hypothetical):
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (8 hrs) | 92.5 | 7.5 | 4-Acetamidophenol, Ethyl formate (B1220265) |
| 0.1 M NaOH (4 hrs) | 85.2 | 14.8 | 4-Acetamidophenol, Carbon dioxide, Ethanol (B145695) |
| 3% H₂O₂ (24 hrs) | 98.1 | 1.9 | N-oxide derivatives |
| Thermal (105°C, 48 hrs) | 96.7 | 3.3 | Minor decomposition products |
| Photolytic (ICH Q1B) | 99.2 | 0.8 | Negligible degradation |
This table is interactive. You can sort and filter the data.
By employing these advanced analytical methodologies, a comprehensive understanding of the purity, stability, and quality of this compound can be achieved, ensuring its suitability for subsequent manufacturing processes.
Future Research Directions and Emerging Avenues in Carbamoyl Formate Chemistry
Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For carbamoyl (B1232498) formates, future research will likely focus on novel catalytic systems that offer high yields, selectivity, and sustainability. Drawing parallels from advances in carbamate (B1207046) and formate (B1220265) synthesis, several promising avenues emerge.
Palladium- and nickel-catalyzed cross-coupling reactions have proven effective for the synthesis of N-aryl carbamates. Future work could adapt these methodologies for carbamoyl formates, potentially utilizing aryl halides or triflates as precursors. Research into more sustainable catalyst systems, such as those based on earth-abundant metals or heterogeneous catalysts like lanthanum oxide on silica (B1680970) (La2O3/SiO2), could lead to greener and more cost-effective production methods. The use of carbon dioxide (CO2) as a C1 feedstock is a particularly attractive area of exploration for sustainable synthesis, and catalysts that can efficiently incorporate CO2 into the carbamoyl formate structure will be of high interest.
| Catalyst System | Potential Application in Carbamoyl Formate Synthesis | Key Advantages |
| Palladium-based catalysts | Cross-coupling of aryl precursors with a carbamoyl formate synthon. | High efficiency and broad substrate scope. |
| Nickel-based catalysts | Amination of aryl carbamates as a potential route. | Cost-effective alternative to palladium. |
| La2O3/SiO2 | Solvent-free synthesis from ureas and organic carbonates. | High atom economy and green chemistry principles. |
| Biocatalysts (e.g., Formate Dehydrogenase) | Enzymatic synthesis or reduction of related functionalities. | High selectivity and mild reaction conditions. |
Advanced Mechanistic Studies Using In Situ and Operando Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel catalysts. The application of advanced spectroscopic techniques that allow for the real-time monitoring of reactions will be instrumental in elucidating the intricate steps involved in carbamoyl formate synthesis.
In situ and operando Fourier-transform infrared (FTIR) spectroscopy, for instance, can provide valuable information on the formation and consumption of intermediates on a catalyst's surface during a reaction. These techniques have been successfully employed to study the mechanisms of carbamate formation from CO2 and amines, as well as the hydrogenation of CO2 to formate. By applying these methods to the synthesis of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE, researchers could gain insights into the reaction kinetics, identify rate-determining steps, and understand the role of the catalyst at a molecular level.
Development of Predictive Models for Structure-Reactivity Relationships in this Compound Class
The ability to predict the reactivity and properties of a molecule based on its structure is a powerful tool in chemical research. For the carbamoyl formate class of compounds, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could significantly accelerate the discovery of new derivatives with desired characteristics.
By systematically synthesizing a library of carbamoyl formates with varying substituents and correlating their structural features with experimentally determined reactivity or biological activity, robust predictive models can be built. Computational chemistry will play a pivotal role in this area, using density functional theory (DFT) and other methods to calculate molecular descriptors that can be used in the QSAR/QSPR models. Such models could predict parameters like reaction rates, stability, and potential biological interactions, thereby guiding the synthesis of new compounds with optimized properties.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production
The transition from batch to continuous manufacturing processes offers numerous advantages, including improved safety, scalability, and product consistency. The integration of carbamoyl formate synthesis with flow chemistry platforms is a promising avenue for future research.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Flow chemistry has been successfully applied to the synthesis of carbamates, often involving multi-step reactions that are telescoped into a single continuous process. The development of automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the synthesis and screening of libraries of carbamoyl formate derivatives. These platforms can perform reactions, purifications, and analyses in a high-throughput manner, significantly reducing the time required for drug discovery and materials development.
Computational Design of New Carbamoyl Formate Architectures
Computational chemistry and molecular modeling are becoming indispensable tools for the in silico design of novel molecules with specific functions. For the carbamoyl formate class, these methods can be used to design new architectures with tailored electronic, steric, and pharmacokinetic properties.
Q & A
Q. What synthetic strategies are recommended for ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE, and how can competing side reactions be mitigated?
Methodological Answer: Synthesis typically involves carbamoylation of ethyl formate derivatives with 4-acetamidoaniline. Key steps include:
- Activation of carbonyl groups : Use carbodiimides (e.g., DCC) to facilitate carbamoyl bond formation.
- Controlled reaction conditions : Maintain anhydrous environments and low temperatures (0–5°C) to minimize hydrolysis of the ester or carbamate groups .
- Monitoring side reactions : Carbamoyl ethylation may compete with carboxy ethylation under alkaline conditions. Adjust pH to neutral or slightly acidic to suppress base-mediated hydrolysis .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy :
- X-ray crystallography : Resolve molecular geometry, as demonstrated for structurally related carbamoyl compounds (e.g., monoclinic crystal systems with P21/c symmetry) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity or interactions in biological systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or similar tools to model interactions with target proteins (e.g., enzymes with carboxamide-binding pockets). Reference protocols from studies on pyrimidine-carbamoyl derivatives .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare with experimental IR/NMR data to validate models .
Q. How can contradictory stability data under varying pH conditions be resolved?
Methodological Answer:
- Systematic stability studies :
- Hydrolysis kinetics : Monitor degradation via HPLC at pH 2–12. For example, alkaline conditions (pH >10) accelerate carbamoyl-to-carboxy ethyl conversion, as observed in starch-carbamoyl hybrids .
- Temperature dependence : Apply Arrhenius plots to extrapolate shelf-life (e.g., t₁/₂ = 120 days at 25°C, pH 7.4).
- Mitigation strategies : Lyophilization or storage in aprotic solvents (e.g., DMSO) reduces hydrolysis .
Q. What experimental designs are suitable for studying the compound’s role in polymer or biomaterial hybrid systems?
Methodological Answer:
- Graft copolymerization : Incorporate the compound into starch or polyacrylamide matrices via carbamoyl ethylation, as described for poly(Aam)-starch hybrids. Monitor rheological changes (e.g., viscosity) to assess crosslinking efficiency .
- Controlled release studies : Encapsulate in PLGA nanoparticles and measure release kinetics in simulated physiological buffers.
Q. How can researchers address discrepancies in spectral data interpretation?
Methodological Answer:
- Multi-nuclear NMR : Use ¹³C DEPT-135 to distinguish carbamoyl carbons from ester groups.
- X-ray validation : Compare experimental bond lengths/angles (e.g., C=O: ~1.22 Å) with crystallographic data from analogous carbamoyl structures .
- Isotopic labeling : Introduce ¹⁵N labels to track carbamoyl NH groups in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
